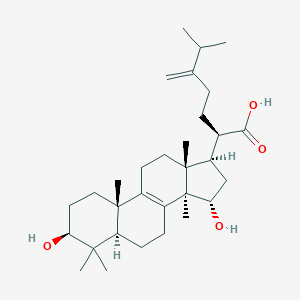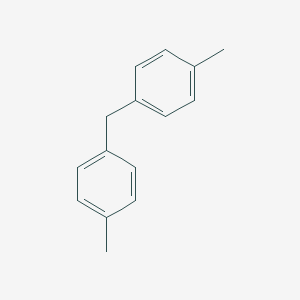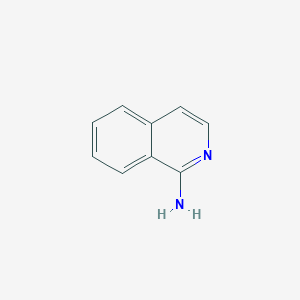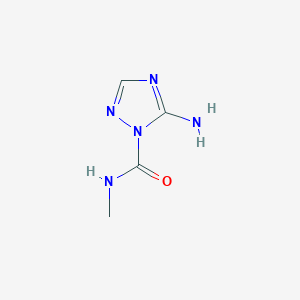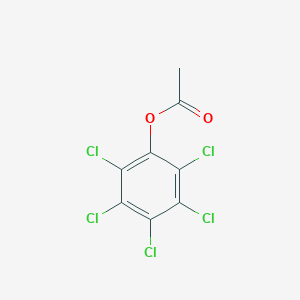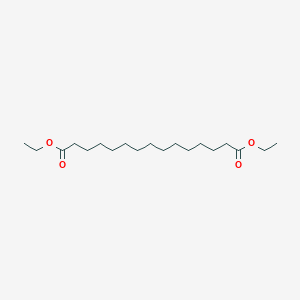
Diethyl pentadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl pentadecanedioate is a chemical compound that belongs to the family of diesters. It is also known as diethyl pentadecanedioic acid, and its molecular formula is C17H32O4. This compound is widely used in scientific research for its unique properties, such as its ability to act as a surfactant and its potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of diethyl pentadecanedioate is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with cell membranes and enhance drug delivery.
Efectos Bioquímicos Y Fisiológicos
Diethyl pentadecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl pentadecanedioate in lab experiments is its ability to enhance drug delivery and improve the solubility of poorly soluble drugs. Additionally, it has low toxicity and is generally considered safe for use in scientific research. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of diethyl pentadecanedioate. One potential area of research is the development of new drug delivery systems using diethyl pentadecanedioate as a surfactant. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of new diesters with improved properties and potential applications in scientific research is an area of ongoing research.
Métodos De Síntesis
The synthesis of diethyl pentadecanedioate can be achieved through the esterification of pentadecanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction produces diethyl pentadecanedioate as the primary product, along with water as a byproduct.
Aplicaciones Científicas De Investigación
Diethyl pentadecanedioate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles and liposomes for drug delivery. Additionally, it has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Propiedades
Número CAS |
1119-79-5 |
|---|---|
Nombre del producto |
Diethyl pentadecanedioate |
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
diethyl pentadecanedioate |
InChI |
InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
Clave InChI |
MRSSCDYVDDPQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Sinónimos |
Pentadecanedioic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



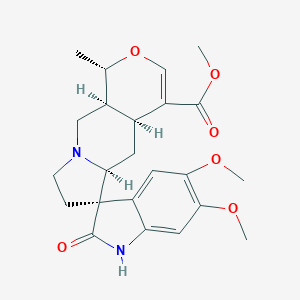
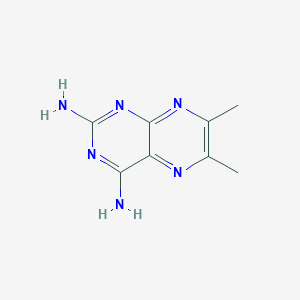
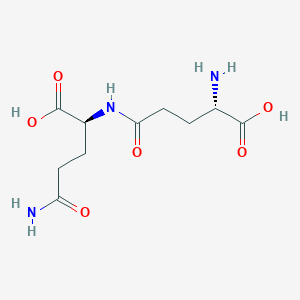
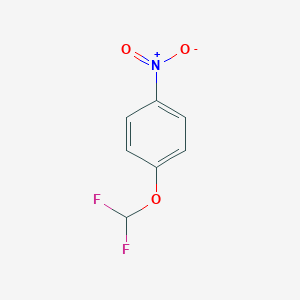
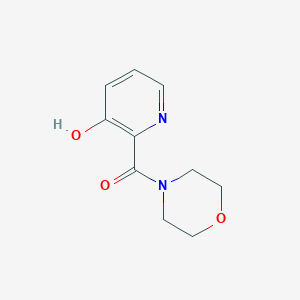
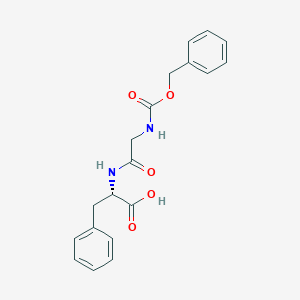
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
